molecular formula C9H15O6PS B2402907 3,3',3''-Phosphorothioyltripropanoic acid CAS No. 5961-86-4

3,3',3''-Phosphorothioyltripropanoic acid

Cat. No.: B2402907
CAS No.: 5961-86-4
M. Wt: 282.25
InChI Key: GCFIMDZIQZUHKB-UHFFFAOYSA-N
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Description

3,3’,3’'-Phosphorothioyltripropanoic acid: is a chemical compound with the molecular formula C9H15O6PS and a molecular weight of 282.25 g/mol . It is also known by its IUPAC name 3,3’,3’'-(thioxo-lambda5-phosphanetriyl)tripropionic acid . This compound is characterized by the presence of a phosphorothioyl group attached to three propanoic acid moieties, making it a unique organophosphorus compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,3’'-Phosphorothioyltripropanoic acid typically involves the reaction of phosphorothioyl chloride with propanoic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of 3,3’,3’'-Phosphorothioyltripropanoic acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,3’,3’'-Phosphorothioyltripropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,3’,3’'-Phosphorothioyltripropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphorothioyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is often mediated through the formation of a phosphorothioate-enzyme complex, which disrupts the normal catalytic cycle of the enzyme .

Comparison with Similar Compounds

Comparison: 3,3’,3’‘-Phosphorothioyltripropanoic acid is unique due to its phosphorothioyl group, which imparts distinct chemical reactivity compared to other phosphine derivatives. Unlike triphenylphosphine, which is primarily used as a ligand in metal-catalyzed reactions, 3,3’,3’'-Phosphorothioyltripropanoic acid has broader applications in both organic synthesis and biological research .

Properties

IUPAC Name

3-[bis(2-carboxyethyl)phosphinothioyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15O6PS/c10-7(11)1-4-16(17,5-2-8(12)13)6-3-9(14)15/h1-6H2,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFIMDZIQZUHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=S)(CCC(=O)O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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